3-Ethyl-2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)benzoxazoliumiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)benzoxazoliumiodide is a chemical compound with the molecular formula C22H23IN2S2 and a molecular weight of 506.466 g/mol . This compound is known for its unique structure, which includes both benzothiazole and benzoxazole moieties. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)benzoxazoliumiodide typically involves the reaction of 3-ethylbenzothiazolium iodide with 2-methylbenzoxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)benzoxazoliumiodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzothiazole or benzoxazole rings .
Scientific Research Applications
3-Ethyl-2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)benzoxazoliumiodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its unique chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)benzoxazoliumiodide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-methylbenzothiazolium iodide
- 3-Ethyl-2-methylbenzoxazolium iodide
- 3,3’-Diethylthiatricarbocyanine iodide
Uniqueness
Compared to similar compounds, 3-Ethyl-2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)benzoxazoliumiodide is unique due to its combined benzothiazole and benzoxazole structure. This dual structure imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
68006-75-7 |
---|---|
Molecular Formula |
C19H19IN2OS |
Molecular Weight |
450.3 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C19H19N2OS.HI/c1-3-20-14-9-5-7-11-16(14)22-18(20)13-19-21(4-2)15-10-6-8-12-17(15)23-19;/h5-13H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ACCFQBRIRFGFKE-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C3=[N+](C4=CC=CC=C4S3)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.